molecular formula C13H28 B100418 4,4-Di(propan-2-yl)heptane CAS No. 17312-72-0

4,4-Di(propan-2-yl)heptane

Cat. No. B100418
CAS RN: 17312-72-0
M. Wt: 184.36 g/mol
InChI Key: ULEPZYFBCDJENO-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the synthesis of 4,4-Di(propan-2-yl)heptane is not explicitly described in the papers, we can draw parallels from the synthesis of related compounds. For instance, the synthesis of a 2,5-diazabicyclo [4.1.0]heptane involved the reaction of a disodium or dipotassium salt of cis-1,2-(arenesulfonamido)cyclopropane with ethylene bromide . This suggests that the synthesis of complex heptane derivatives often involves multi-step reactions and the use of organometallic reagents or halogenated compounds as precursors.

Molecular Structure Analysis

The molecular structure of 4,4-Di(propan-2-yl)heptane would be expected to have a heptane backbone with isopropyl groups attached to the fourth carbon. The papers discuss the molecular structures of other heptane derivatives, such as the 1,4-diphenyl-2,3-dioxabicyclo[2,2,1]heptane, which possesses an unusually long peroxide bond and adjoining C-O bonds due to forced cis coplanarity . Although the specific molecular structure of 4,4-Di(propan-2-yl)heptane is not detailed, we can anticipate that steric hindrance from the isopropyl groups could influence its overall conformation and reactivity.

Chemical Reactions Analysis

The papers do not provide information on the chemical reactions of 4,4-Di(propan-2-yl)heptane specifically. However, they do offer insights into the reactivity of similar compounds. For example, the solvolysis of 4-methyl spiro[2,4]hept-4-yl p-chlorobenzoate in an aqueous solution of dioxane was studied, revealing that tertiary spiro derivatives maintain their skeletons during the reaction, leading to a mixture of products . This indicates that the substitution pattern on the heptane backbone can significantly affect the chemical behavior of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4-Di(propan-2-yl)heptane are not directly reported in the provided papers. Nonetheless, we can infer that the presence of isopropyl groups would likely increase the molecular weight and steric bulk compared to a straight-chain heptane, potentially affecting properties such as boiling point, solubility, and density. The papers do mention the physical properties of related compounds, such as the density and crystal structure of 1,4-diphenyl-2,3-dioxabicyclo[2,2,1]heptane , which could serve as a reference point for understanding how substituents impact the properties of heptane derivatives.

Scientific Research Applications

Synthesis and Crystal Structure Analysis

  • Synthesis of Chalcone Derivatives : 4,4-Di(propan-2-yl)heptane, as part of 4-(propan-2-yl)benzaldehyde, has been used in synthesizing chalcone derivatives through Claisen-Schmidt condensation reactions. These compounds were characterized using FT-IR, elemental analysis, and single crystal X-ray diffraction (Salian et al., 2018).

  • Molecular and Crystal Structure Studies : The structure of 7-oxa-1-azabicyclo[2.2.1]heptane derivatives, obtained from sugar nitrone, was analyzed using NMR and X-ray analyses. The study of these structures contributes to understanding conformational variety in molecular chemistry (Rowicki et al., 2019).

  • Investigations in Polymer Chemistry : The synthesis of imidazole-containing ligands and their metal complexes has involved derivatives of 4,4-Di(propan-2-yl)heptane. These studies contribute to the development of new materials in polymer chemistry (Yamagiwa et al., 1996).

Thermodynamic Studies

  • Thermodynamic Properties of Mixtures : Research into the thermodynamic properties of propan-1-ol + n-heptane mixtures provides insights into their densities and heat capacities, vital for applications in chemical engineering and process design (Dzida, 2004).

  • Surface Tension and Phase Equilibria : Studies on the surface tensions of (propan-1-ol + heptane) and related phase equilibria are crucial for understanding the behavior of these mixtures in various conditions, impacting fields like materials science and chemical processing (McLure et al., 1982).

Chemical Synthesis and Analysis

  • Chemical Synthesis : The compound has been used in the synthesis of various chemicals, such as the preparation of vicinal diols from fungi, contributing to organic chemistry and potential pharmaceutical applications (Liu et al., 2017).

  • Polymerization Studies : Research involving the polymerization of 2,2-di(alkylthien-2-yl)propanes, which includes 4,4-Di(propan-2-yl)heptane derivatives, contributes to the development of new polymeric materials (Hoffmann et al., 2000).

properties

IUPAC Name

4,4-di(propan-2-yl)heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28/c1-7-9-13(10-8-2,11(3)4)12(5)6/h11-12H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJRGGOSNPOOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938324
Record name 4,4-Di(propan-2-yl)heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Di(propan-2-yl)heptane

CAS RN

17312-72-0
Record name 4,4-Dipropylheptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017312720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Di(propan-2-yl)heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GJ Leigh - 2011 - books.google.com
The ultimate aim of IUPAC nomenclature is to provide unequivocal and comprehensible names for all kinds of chemical structures. This requires a rational basis from which …
Number of citations: 98 books.google.com

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